Cas no 483-17-0 (Cephaeline)
Cephaeline structure
Product Name:Cephaeline
Cephaeline 화학적 및 물리적 성질
이름 및 식별자
-
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1R)-
- (1'β)-7',10,11-Trimethoxyemetan-6'-ol
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]qui...
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-te
- CEPHAELINE
- 10,11,7'-Trimethoxy-emetan-6'-ol
- Cephaelin
- 7',10,11-Trimethoxyemetan-6'-ol
- Desmethylemetine
- QA971541A1
- Dihydropsychotrine
- Cepheline
- NSC32944
- Cephaelinel
- (-)-Cephaeline
- Prestwick2_000428
- Prestwick3_000428
- Prestwick1_000428
- Prestwick0_000428
- BSPBio_000416
- SPBio_002355
- CEPHAELINE [MI]
- AKOS030242139
- NS00041514
- HY-N4118
- ACon1_001325
- NCGC00180626-04
- MEGxp0_001992
- SR-02000000200-1
- CHEMBL255708
- CHEBI:3533
- SCHEMBL181711
- GNF-Pf-307
- NCI60_002878
- 6-ISOQUINOLINOL, 1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-, (1R)-
- 5483-17-0
- 5853-29-2
- Q5063249
- C09390
- BRD-K80348542-001-01-4
- DTXSID501016520
- 483-17-0
- BDBM50478475
- CS-0032129
- Emetan-6'-ol, 7',10,11-trimethoxy-
- 1ST162321
- (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
- UNII-QA971541A1
- Thiazole, 2-iodo-5-methyl-
- EINECS 207-591-6
- BPBio1_000458
- Alangine B
- MS-28608
- (1R)-1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-6-ISOQUINOLINOL
- BRD-K80348542-339-03-4
- DTXCID401474711
- G60956
- (1R)-1-(((2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizin-2-yl)methyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
- GLXC-20548
- DTGZHCFJNDAHEN-OZEXIGSWSA-N
- DA-62210
- Cephaeline
-
- 인치: 1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
- InChIKey: DTGZHCFJNDAHEN-OZEXIGSWSA-N
- 미소: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N3C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]4([H])C5=C([H])C(=C(C([H])=C5C([H])([H])C([H])([H])N4[H])O[H])OC([H])([H])[H])C([H])([H])[C@@]3([H])C2=C1[H])OC([H])([H])[H]
계산된 속성
- 정밀분자량: 466.28300
- 동위원소 질량: 466.28315770 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 6
- 복잡도: 664
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 분자량: 466.6
- 소수점 매개변수 계산 참조값(XlogP): 4.4
- 토폴로지 분자 극성 표면적: 63.2
실험적 성질
- 색과 성상: Powder
- 밀도: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 115.5 ºC
- 비등점: 569.42°C (rough estimate)
- 굴절률: 1.5800 (estimate)
- 용해도: 거의 녹지 않음(0.061g/l)(25ºC),
- PSA: 63.19000
- LogP: 4.90710
- 비선광도: D20 -43.4° (c = 2 in chloroform)
Cephaeline 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N4118-1mg |
Cephaeline |
483-17-0 | 99.77% | 1mg |
¥1050 | 2025-04-16 | |
| MedChemExpress | HY-N4118-5mg |
Cephaeline |
483-17-0 | 99.77% | 5mg |
¥2200 | 2025-04-16 | |
| ChemScence | CS-0032129-1mg |
Cephaeline |
483-17-0 | 98.41% | 1mg |
$230.0 | 2022-04-27 | |
| ChemScence | CS-0032129-5mg |
Cephaeline |
483-17-0 | 98.41% | 5mg |
$450.0 | 2022-04-27 | |
| TRC | C256700-1mg |
Cephaeline |
483-17-0 | 1mg |
$ 181.00 | 2023-09-08 | ||
| TRC | C256700-2.5mg |
Cephaeline |
483-17-0 | 2.5mg |
$ 333.00 | 2023-04-18 | ||
| TRC | C256700-5mg |
Cephaeline |
483-17-0 | 5mg |
$ 534.00 | 2023-04-18 | ||
| TRC | C256700-10mg |
Cephaeline |
483-17-0 | 10mg |
$ 959.00 | 2023-04-18 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-200 mg |
Cephaeline |
483-17-0 | 99.88% | 200mg |
¥33705.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-1000mg |
Cephaeline |
483-17-0 | 98% | 1000mg |
$1200 | 2023-09-20 |
Cephaeline 관련 문헌
-
1. CLI.—The alkaloids of ipecacuanhaFrancis Howard Carr,Frank Lee Pyman J. Chem. Soc. Trans. 1914 105 1591
-
2. 1365. Alkaloid biosynthesis. Part IX. The Ipecacuanha alkaloidsA. R. Battersby,R. Binks,W. Lawrie,G. V. Parry,B. R. Webster J. Chem. Soc. 1965 7459
-
3. Deacetylisoipecoside: the key intermediate in the biosynthesis of the alkaloids cephaeline and emetineNaotaka Nagakura,Gerhard H?fle,Meinhart H. Zenk J. Chem. Soc. Chem. Commun. 1978 896
-
Alfred H. Allen,G. E. Scott-Smith Analyst 1902 27 345b
-
Edmund Bishop,Waqar Hussein Analyst 1984 109 913
483-17-0 (Cephaeline) 관련 제품
- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)
- 357-08-4(Naloxone hydrochloride)
- 436-77-1(Fangchinoline)
- 52-53-9(verapamil)
- 3466-75-9(Hydroxy Tetrabenazine - Mixture of cis and trans Isomers)
- 131-10-2((-)-Berbine)
- 404-86-4(Capsaicin)
- 465-65-6(Naloxone)
- 475-67-2(Isocorydine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
추천 공급업체
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
중국 공급자
대량
钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량